molecular formula C17H24N4O4 B4567620 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Cat. No.: B4567620
M. Wt: 348.4 g/mol
InChI Key: ANSOTRJBJCLJEA-UHFFFAOYSA-N
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Description

2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide is 348.17975526 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Syntheses of Polyamides Containing Theophylline and Thymine : Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing theophylline and thymine demonstrated the application of piperazine derivatives in polymer chemistry. These polyamides, which are white powders with molecular weights ranging from 2000 to 6000, show solubility in DMSO, formic acid, and water under certain conditions, highlighting their potential in the development of novel materials with specific solubility properties (Hattori & Kinoshita, 1979).

Antimicrobial and Antifungal Activities

Antimicrobial Activity of Piperazine Derivatives : A study by Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, including those involving piperazine. This research underscores the utility of piperazine derivatives in developing compounds with potential antimicrobial applications, indicating a broad area of research beyond traditional drug use (Fandaklı et al., 2012).

Fluorescent Ligands for Receptor Studies

Synthesis of Environment-Sensitive Fluorescent Ligands : Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds showed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, suggesting their use in visualizing receptors in biological studies, which could have implications for research in neurology and cell biology (Lacivita et al., 2009).

Properties

IUPAC Name

2-[2-(2-ethoxyanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-3-18-17(24)21-10-9-19-16(23)13(21)11-15(22)20-12-7-5-6-8-14(12)25-4-2/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,24)(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOTRJBJCLJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
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2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
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2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
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2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
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2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
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2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.